1H-Imidazol-2-amine 1H-Imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 7720-39-0
VCID: VC21327205
InChI: InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6)
SMILES: C1=CN=C(N1)N
Molecular Formula: C3H5N3
Molecular Weight: 83.09 g/mol

1H-Imidazol-2-amine

CAS No.: 7720-39-0

Cat. No.: VC21327205

Molecular Formula: C3H5N3

Molecular Weight: 83.09 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazol-2-amine - 7720-39-0

Specification

CAS No. 7720-39-0
Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
IUPAC Name 1H-imidazol-2-amine
Standard InChI InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6)
Standard InChI Key DEPDDPLQZYCHOH-UHFFFAOYSA-N
SMILES C1=CN=C(N1)N
Canonical SMILES C1=CN=C(N1)N

Introduction

Chemical Properties and Structure

Physical Characteristics

1H-Imidazol-2-amine possesses distinctive physical properties that contribute to its importance in various applications. The base form of the compound exhibits different characteristics compared to its salt derivatives. Table 1 presents the general physical properties of the compound in its various forms.

PropertyBase FormHydrochloride SaltSulfate Salt (2:1)
AppearanceCrystalline solidCrystalline solidWhite to off-white crystalline powder
OdorNot specifiedNot specifiedOdorless
DensityNot specifiedNot specified1.45-1.55 g/cm³
Melting PointNot specifiedNot specified278-282°C (decomposition)
Boiling PointNot specified313.8°C at 760 mmHgNot specified
Flash PointNot specified143.6°CNot specified
SolubilityNot fully specifiedNot specifiedFreely soluble in water (≥50 g/L at 20°C), sparingly soluble in ethanol
StabilityNot specifiedNot specifiedHygroscopic; requires storage under inert atmosphere

The sulfate form of 1H-Imidazol-2-amine demonstrates excellent water solubility, making it particularly valuable for applications requiring aqueous solutions . This form is also noted for its stability under proper storage conditions, though its hygroscopic nature necessitates careful handling and storage protocols to maintain its integrity and purity .

Chemical Structure and Composition

The molecular structure of 1H-Imidazol-2-amine features an imidazole ring with an amino group attached at the 2-position. This arrangement contributes to the compound's chemical reactivity and biological properties. The base compound has the following compositional characteristics:

ParameterValue
Chemical FormulaC₃H₅N₃
Average Molecular Weight83.0919 g/mol
Monoisotopic Molecular Weight83.048347175 g/mol

The salt forms display different molecular weights and formulas due to the addition of acid components:

  • Hydrochloride salt (C₃H₆ClN₃): 119.55300 g/mol

  • Sulfate salt (2:1) (C₃H₅N₃·0.5H₂SO₄): 133.12 g/mol

Chemical Identifiers and Nomenclature

For precise identification in chemical databases and literature, 1H-Imidazol-2-amine has several standardized identifiers:

Identifier TypeValue
IUPAC Name2,3-dihydro-1H-imidazol-2-imine
Traditional Name1,3-dihydroimidazol-2-imine
CAS Registry Number (Base)57575-96-9
CAS Registry Number (Sulfate)1450-93-7
SMILES NotationN=C1NC=CN1
InChI IdentifierInChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6)
InChI KeyDEPDDPLQZYCHOH-UHFFFAOYSA-N

These standardized identifiers facilitate accurate referencing and retrieval of information about the compound across different scientific platforms and databases .

Forms and Derivatives of 1H-Imidazol-2-amine

Base Form

The parent compound, 1H-Imidazol-2-amine, serves as the foundational structure for various derivatives and salt forms. Its relatively simple structure, with just three carbon atoms and three nitrogen atoms, belies its significance in chemical synthesis and biological applications . The imidazole ring provides a versatile scaffold for further modifications, while the amino group offers a reactive site for additional functionalization.

Salt Forms and Derivatives

The compound commonly exists in several salt forms that enhance its stability, solubility, or other properties for specific applications:

  • Hydrochloride Salt: The 1H-imidazol-2-amine hydrochloride (C₃H₆ClN₃) has distinct properties such as a higher boiling point (313.8°C at 760 mmHg) and specific flash point (143.6°C) .

  • Sulfate Salt (2:1): This form (C₃H₅N₃·0.5H₂SO₄) is particularly important for pharmaceutical and research applications due to its improved stability and solubility profile. Key specifications for high-purity 1H-Imidazol-2-amine sulfate include :

    • Purity (HPLC): ≥98.5%

    • Loss on Drying: ≤0.8%

    • Sulfate Content: 34.5-36.5%

    • Residue on Ignition: ≤0.1%

    • Heavy Metals: ≤10 ppm (as Pb)

  • Substituted Derivatives: Various substituted forms exist, such as 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine, which has been synthesized as an important pharmaceutical intermediate through a three-step sequence involving cyclisation, hydrolysis, and methylation .

The availability of these different forms enhances the versatility of 1H-Imidazol-2-amine in various applications, allowing researchers and manufacturers to select the most appropriate form for specific requirements.

Synthesis Methods

The synthesis of 1H-Imidazol-2-amine and its derivatives employs several methodologies depending on the specific application and scale requirements. Recent advances have improved the efficiency and scalability of these processes.

Advanced Synthesis Methods

More efficient approaches have been developed to overcome the limitations of traditional methods:

  • Acetylguanidine Route: The replacement of guanidine with acetylguanidine has provided improved yields of the desired product .

  • Protected Guanidine Method: Using Boc-protected guanidine has also shown promise in producing 2-aminoimidazoles with moderate yields .

  • Microwave-Assisted Synthesis: Recent innovations include an efficient method for synthesizing mono- and disubstituted 2-amino-1H-imidazoles via microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines, as reported by Ermolat'ev and collaborators .

  • Solid Support Synthesis: Phukan et al. developed an efficient solid, natural clay-supported microwave-assisted protocol that further enhances the synthesis process .

  • Optimized Multi-Step Synthesis: For derivatives such as 1-methyl-4-phenyl-1H-imidazol-2-amine, a practical three-step sequence involving cyclisation, hydrolysis, and methylation has been optimized, allowing reproducible synthesis on scales up to 100 g .

These advanced methods offer significant advantages in terms of yield, purity, and scalability, making them more suitable for industrial applications and large-scale production.

Applications and Significance

Pharmaceutical Applications

1H-Imidazol-2-amine and its derivatives serve as crucial intermediates in pharmaceutical synthesis. Their structural features make them valuable building blocks for various bioactive compounds :

  • Antibiotic Development: The compound serves as a core structure for certain antibiotics .

  • Antiviral Agents: It functions as an important intermediate in the synthesis of antiviral medications .

  • Pharmaceutical Precursors: The sulfate salt, in particular, is utilized as a high-quality pharmaceutical intermediate with excellent batch-to-batch consistency and low heavy metal content .

Agrochemical Applications

In agricultural chemistry, 1H-Imidazol-2-amine plays a significant role:

  • Crop Protection: The compound serves as a precursor for various crop protection chemicals .

  • Fungicide Development: Its derivatives are employed in the synthesis of fungicidal agents for agricultural applications.

Research and Coordination Chemistry

Beyond pharmaceutical and agricultural applications, 1H-Imidazol-2-amine has important uses in more fundamental chemical research:

  • Ligand Chemistry: The compound acts as a ligand in catalytic systems, making it valuable for coordination chemistry applications .

  • Exposome Research: As part of the human exposome, the compound is significant in research studying environmental exposures and their health impacts .

  • Synthetic Building Block: Its relatively simple structure makes it an important building block for more complex heterocyclic compounds.

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